molecular formula C11H13ClN2O4 B8570676 Diethyl (3-chloro-2-pyrazinyl)malonate

Diethyl (3-chloro-2-pyrazinyl)malonate

Cat. No. B8570676
M. Wt: 272.68 g/mol
InChI Key: AFWWHLDUPRKHLL-UHFFFAOYSA-N
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Description

Diethyl (3-chloro-2-pyrazinyl)malonate is a useful research compound. Its molecular formula is C11H13ClN2O4 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl (3-chloro-2-pyrazinyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (3-chloro-2-pyrazinyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Diethyl (3-chloro-2-pyrazinyl)malonate

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

diethyl 2-(3-chloropyrazin-2-yl)propanedioate

InChI

InChI=1S/C11H13ClN2O4/c1-3-17-10(15)7(11(16)18-4-2)8-9(12)14-6-5-13-8/h5-7H,3-4H2,1-2H3

InChI Key

AFWWHLDUPRKHLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=CN=C1Cl)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.73 g of 2,3-dichloropyrazine, 8.80 g of diethyl malonate, 30 ml of dimethyl sulfoxide and 17.9 g of cesium carbonate was stirred for 8 hours at 110° C. under a nitrogen atmosphere. The reaction mixture was allowed to cool to room temperature, then, to this was added ice water and extracted with ethyl acetate. The organic layer was washed with saturated brine twice, and dried over anhydrous magnesium sulfate, then, concentrated under reduced pressure. 3.67 g of the resultant residue was subjected to silica gel column chromatography, to obtain 2.69 g of diethyl (3-chloro-2-pyrazinyl)malonate.
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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